

# Pharmacokinetics and biodistribution of [<sup>11</sup>C]MK-3168 in preclinical models

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## Preclinical Pharmacokinetics and Biodistribution of [11C]MK-3168: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of [11C]MK-3168, a novel positron emission tomography (PET) tracer for the fatty acid amide hydrolase (FAAH) enzyme. The information presented is collated from key preclinical studies in rodent and non-human primate models, offering a detailed resource for professionals in neuroscience research and drug development.

### Introduction to [11C]MK-3168

[11C]MK-3168 is a potent and reversible inhibitor of FAAH, an integral membrane enzyme responsible for the degradation of endocannabinoids such as anandamide.<sup>[1][2][3]</sup> By imaging the distribution and density of FAAH in the brain, [11C]MK-3168 serves as a valuable tool for understanding the role of the endocannabinoid system in various physiological and pathological processes.<sup>[1][4]</sup> Furthermore, it aids in the clinical development of novel FAAH inhibitors by enabling the assessment of target engagement and dose-occupancy relationships.<sup>[1][4]</sup>

## Pharmacokinetics and Metabolism

Following intravenous administration, [11C]MK-3168 rapidly crosses the blood-brain barrier.[2] Studies in humans have shown that the tracer undergoes rapid metabolism, with approximately 30-40% of the parent compound remaining in plasma 10 minutes post-injection, and near-complete elimination by 60 minutes.[5] Pre-treatment with an FAAH inhibitor, JNJ-42165279, was found to significantly slow the metabolism of [11C]MK-3168 in a dose-dependent manner.[5]

## Biodistribution in Preclinical Models

Ex vivo biodistribution and PET imaging studies have been conducted in Sprague-Dawley rats and rhesus monkeys to characterize the uptake and distribution of [11C]MK-3168.

## Rodent Studies

In male Sprague-Dawley rats, ex vivo biodistribution studies demonstrated significant brain uptake of [11C]MK-3168. At 2 minutes post-injection, the standardized uptake value (SUV) in the cortex was  $4.6 \pm 0.1$ , which increased to  $7.8 \pm 0.1$  at 40 minutes.[6] Pre-treatment with the selective FAAH inhibitor URB597 resulted in a greater than 90% reduction in radioactivity uptake across all brain regions, with a 98% blockade observed in the FAAH-rich cortex, confirming the tracer's high specificity for its target.[6]

## Non-Human Primate Studies

PET studies in rhesus monkeys have shown that [11C]MK-3168 exhibits good brain uptake and a distribution consistent with the known regional density of FAAH.[2][3][7] The tracer accumulated in FAAH-enriched areas such as the frontal cortex, striatum, and hippocampus, reaching maximum signal intensity at approximately 45 minutes post-injection.[2]

Blocking experiments with a potent FAAH inhibitor demonstrated a total-to-nonspecific signal ratio of approximately 2:1, indicating specific binding.[2] Kinetic modeling of the PET data in rhesus monkeys using a two-tissue compartment model yielded reliable estimates of binding potential (BPND) and volume of distribution (VT).[1]

## Quantitative Data Summary

The following tables summarize the key quantitative pharmacokinetic parameters for [11C]MK-3168 in preclinical models.

Table 1: Brain Uptake of [11C]MK-3168 in Sprague-Dawley Rats[6]

Brain Region	Standardized Uptake Value (SUV) at 2 min	Standardized Uptake Value (SUV) at 40 min
Cortex	4.6 ± 0.1	7.8 ± 0.1

Table 2: Pharmacokinetic Parameters of [11C]MK-3168 in Rhesus Monkey Brain[1]

Brain Region	Binding Potential (BPND)	Volume of Distribution (VT)
Thalamus	0.4 - 1	3 - 4
Cortex	0.4 - 1	3 - 4
Cerebellum	0.4 - 1	3 - 4
Striatum	0.4 - 1	3 - 4

## Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

### Radiosynthesis of [11C]MK-3168

The radiosynthesis of [11C]MK-3168 is typically achieved through the methylation of a suitable precursor. The process is often automated using a commercial radiofluorination apparatus.

### Animal Models

- Rats: Male Sprague-Dawley rats are commonly used for ex vivo biodistribution studies.[6]
- Non-Human Primates: Rhesus monkeys are the preferred species for in vivo PET imaging studies due to their closer phylogenetic relationship to humans.[1][2]

### Ex Vivo Biodistribution in Rats

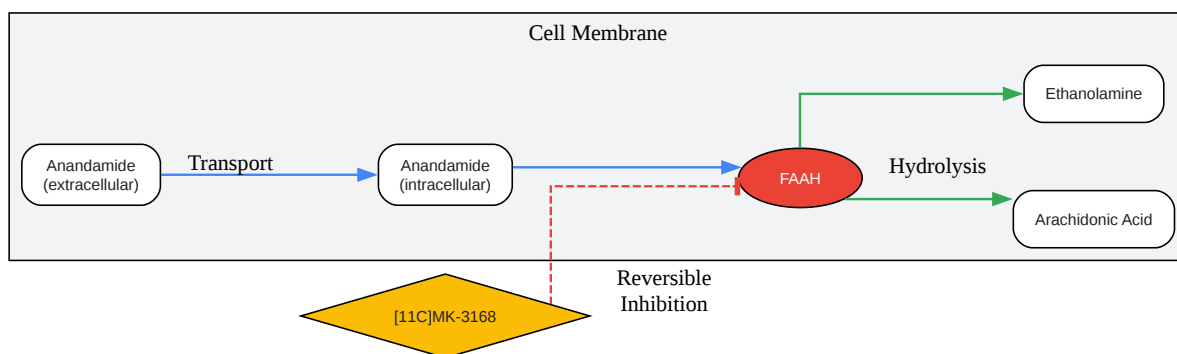
- Conscious rats are administered [11C]MK-3168 via tail vein injection.[\[6\]](#)
- At predetermined time points (e.g., 2 and 40 minutes), animals are euthanized.[\[6\]](#)
- Brains are rapidly excised, and specific regions (e.g., cortex) are dissected.[\[6\]](#)
- The radioactivity in each brain region is measured using a gamma counter, and the data are decay-corrected.
- To determine specificity, a separate cohort of rats is pre-treated with a selective FAAH inhibitor (e.g., URB597) prior to radiotracer injection.[\[6\]](#)

## PET Imaging in Rhesus Monkeys

- Rhesus monkeys are anesthetized (e.g., with isoflurane) and positioned in a PET scanner.[\[2\]](#)
- A single intravenous bolus of [11C]MK-3168 (e.g., 5 mCi) is administered.[\[2\]](#)
- Dynamic PET scans are acquired over a specified duration (e.g., 90-120 minutes).
- For kinetic modeling, arterial blood samples are collected throughout the scan to measure the arterial input function (AIF).[\[1\]](#)
- To assess specificity and determine non-displaceable binding, blocking studies are performed where a potent FAAH inhibitor is administered prior to the [11C]MK-3168 scan.[\[2\]](#)
- PET data are reconstructed and analyzed to generate time-activity curves for various brain regions.
- Kinetic modeling, often using a two-tissue compartment model, is applied to the time-activity curves and the AIF to estimate parameters such as VT and BPND.[\[1\]](#)

## Visualizations

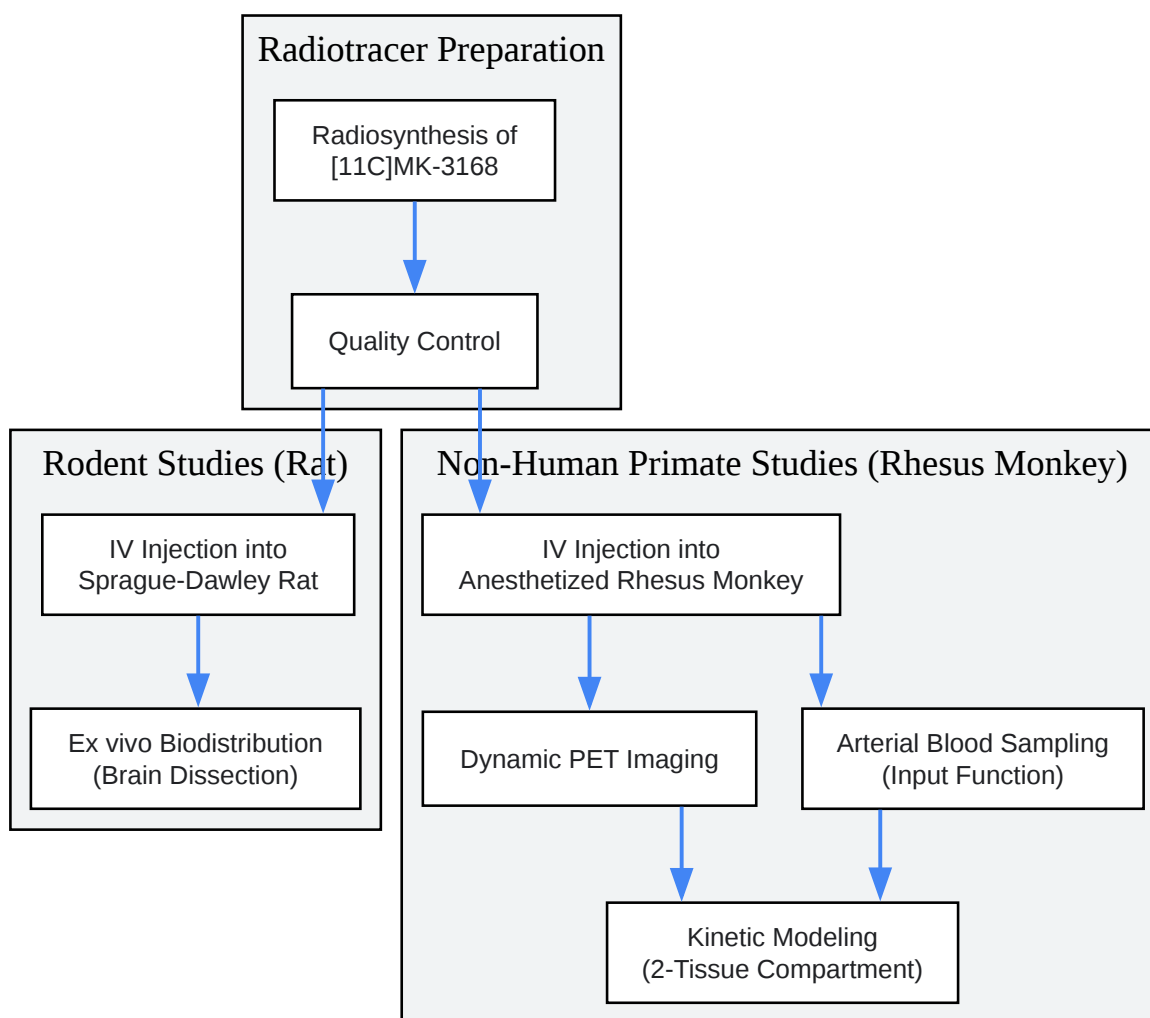
### Signaling Pathway



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Caption: FAAH signaling pathway and the inhibitory action of [11C]MK-3168.

## Experimental Workflow



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Caption: Preclinical experimental workflow for [11C]MK-3168 evaluation.

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